In-Depth Technical Guide & Safety Data Sheet (SDS) for CAS 74380-20-4
In-Depth Technical Guide & Safety Data Sheet (SDS) for CAS 74380-20-4
Physicochemical Profiling, Hazard Mitigation, and Synthetic Workflows for 4-(2,5-Dimethyl-1-pyrrolyl)phenyl Sulfide
Executive Summary
In modern drug discovery, the integration of distinct pharmacophores into a single molecular framework is a cornerstone of rational drug design. CAS 74380-20-4 , chemically identified as 4-(2,5-dimethyl-1-pyrrolyl)phenyl sulfide[1], serves as a highly specialized building block. By combining a sterically hindered, electron-rich 2,5-dimethylpyrrole with a lipophilic diphenyl thioether motif, this compound provides a versatile scaffold for synthesizing COX inhibitors, targeted kinase inhibitors, and novel antimicrobial agents.
As a Senior Application Scientist, I approach this compound not just as a reagent, but as a reactive system. Its dual nature—offering rich synthetic utility while presenting specific toxicological and environmental hazards—requires a rigorous, causality-driven approach to both handling and experimental design. This whitepaper synthesizes the physicochemical data, GHS hazard classifications, and field-proven protocols necessary to utilize CAS 74380-20-4 safely and effectively.
Physicochemical Profiling & Structural Analysis
Understanding the molecular architecture of CAS 74380-20-4 is critical for predicting its behavior in both biological systems and synthetic reactions. The molecule features two primary domains:
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The 2,5-Dimethylpyrrole Ring: The methyl groups at the 2 and 5 positions provide significant steric hindrance, protecting the pyrrole nitrogen and adjacent carbons from unwanted electrophilic attacks, while maintaining the ring's overall electron-rich character.
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The Diphenyl Sulfide Core: The thioether linkage is highly lipophilic and susceptible to controlled oxidation, making it an excellent handle for late-stage functionalization (e.g., conversion to a sulfoxide or sulfone).
This inherent lipophilicity directly drives its environmental persistence, resulting in its specific hazard classifications.
Table 1: Quantitative Physicochemical and Regulatory Data
| Property / Identifier | Value |
| Chemical Name | 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide |
| CAS Registry Number | 74380-20-4[1] |
| Molecular Formula | C₁₈H₁₇NS |
| Molecular Weight | 279.41 g/mol |
| Sigma-Aldrich Product Code | S829110[2] |
| GHS Hazard Classifications | Acute Tox. 4, Aquatic Chronic 4[1] |
| Hazard Statements | H302, H312, H332, H413[1] |
Safety Data Sheet (SDS) & Hazard Mitigation
According to the notified Classification and Labelling (C&L) inventory, CAS 74380-20-4 requires strict adherence to safety protocols due to its specific GHS hazard codes ()[1].
Hazard Breakdown & Causality
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Acute Tox. 4 (H302, H312, H332): The compound is harmful if swallowed, in contact with skin, or if inhaled[1]. The causality behind its dermal toxicity lies in its high partition coefficient (log P). The lipophilic diphenyl sulfide core allows the molecule to efficiently penetrate the lipid bilayers of the stratum corneum, especially if dissolved in permeation-enhancing solvents like DMSO or dichloromethane (DCM).
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Aquatic Chronic 4 (H413): May cause long-lasting harmful effects to aquatic life[1]. The lack of readily hydrolyzable functional groups and the steric shielding of the pyrrole ring prevent rapid environmental biodegradation, leading to potential accumulation in aquatic sediments ()[3].
Self-Validating Handling Protocol
To mitigate these risks, laboratory personnel must implement a self-validating safety workflow. The system is "self-validating" because the failure of any single step (e.g., improper waste segregation) is immediately caught by the subsequent containment protocol.
Workflow for the safe handling and exposure mitigation of CAS 74380-20-4.
Key Handling Directives:
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Ventilation: Always handle the solid powder within a Class II Type A2 biological safety cabinet or a chemical fume hood. Causality: Prevents the inhalation of aerosolized micro-particles (H332 mitigation).
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Waste Segregation: Aqueous waste containing traces of this compound must never be discharged into the municipal drain. It must be segregated into halogen-free organic waste or designated solid waste containers for high-temperature incineration. Causality: Prevents environmental release, directly addressing the Aquatic Chronic 4 (H413) classification.
Experimental Workflows: Controlled Oxidation of the Thioether
A primary synthetic application of CAS 74380-20-4 is the functionalization of its thioether core. Oxidizing the sulfide to a sulfone is a classic medicinal chemistry strategy to lower a molecule's log P, increase aqueous solubility, and introduce a hydrogen-bond acceptor motif.
However, the presence of the electron-rich 2,5-dimethylpyrrole ring complicates this. If the oxidation is not strictly controlled, the oxidant can degrade the pyrrole ring or cause unwanted N-oxidation. The following protocol is designed as a self-validating system to ensure chemoselectivity.
Step-by-Step Methodology
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Substrate Preparation: Dissolve 1.0 equivalent of CAS 74380-20-4 in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert Argon atmosphere.
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Causality: Anhydrous conditions prevent the formation of reactive hydroxyl radicals that could lead to non-specific oxidation of the pyrrole methyl groups.
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Thermal Regulation: Cool the reaction vessel to exactly 0°C using an ice-water bath.
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Causality: Conducting the reaction at 0°C kinetically favors the oxidation of the highly nucleophilic sulfide sulfur. At higher temperatures, the activation energy for the electrophilic attack on the pyrrole ring is reached, leading to degradation.
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Oxidant Addition: Slowly add 2.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes.
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Causality: The first equivalent rapidly forms the sulfoxide. The excess (1.2 eq) drives the reaction to the sulfone. Slow addition manages the exothermic nature of peroxy-oxidations, preventing localized temperature spikes.
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Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the highly non-polar starting material validates the conversion.
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Safety Quenching (Critical Step): Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes.
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Causality: mCPBA is a shock-sensitive peroxy acid. Unreacted mCPBA can concentrate during solvent evaporation, posing a severe explosion hazard. The thiosulfate chemically reduces the peroxide bond, creating a self-validating safety checkpoint before any solvent is removed.
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Workup: Extract with DCM, wash the organic layer with saturated NaHCO₃ (to remove the meta-chlorobenzoic acid byproduct), dry over MgSO₄, and concentrate in vacuo.
Synthetic pathway for the controlled chemoselective oxidation of the thioether core.
References
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NextSDS. "4-(2,5-DIMETHYL-1-PYRROLYL)PHENYL SULFIDE — Chemical Substance Information and GHS Hazard Classifications." NextSDS Database. Available at:[Link]
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European Chemicals Agency (ECHA). "Assessment of regulatory needs, CLP classifications, and handling guidelines for Aquatic Chronic 4 substances." ECHA Official Portal. Available at: [Link]
